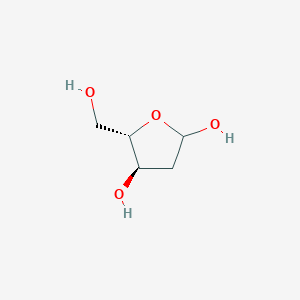(4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol
CAS No.: 2640030-37-9
Cat. No.: VC11987282
Molecular Formula: C5H10O4
Molecular Weight: 134.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2640030-37-9 |
|---|---|
| Molecular Formula | C5H10O4 |
| Molecular Weight | 134.13 g/mol |
| IUPAC Name | (4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol |
| Standard InChI | InChI=1S/C5H10O4/c6-2-4-3(7)1-5(8)9-4/h3-8H,1-2H2/t3-,4+,5?/m1/s1 |
| Standard InChI Key | PDWIQYODPROSQH-OVEKKEMJSA-N |
| Isomeric SMILES | C1[C@H]([C@@H](OC1O)CO)O |
| SMILES | C1C(C(OC1O)CO)O |
| Canonical SMILES | C1C(C(OC1O)CO)O |
Introduction
Structural Characteristics and Stereochemical Configuration
Molecular Architecture
The compound features a tetrahydrofuran (oxolane) backbone substituted with hydroxyl groups at the 2- and 4-positions and a hydroxymethyl group at the 5-position. Its IUPAC name, (4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol, reflects the absolute stereochemistry at carbons 4 and 5, which critically influence its biochemical behavior. The chair-like conformation of the ring minimizes steric strain, while hydrogen bonding between hydroxyl groups enhances stability in aqueous environments .
Table 1: Key Structural Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 134.13 g/mol | |
| CAS Registry Number | 29780-54-9 | |
| Stereochemical Descriptors | (4R,5S) |
Comparative Analysis with Related Monosaccharides
(4R,5S)-5-(Hydroxymethyl)oxolane-2,4-diol shares structural homology with deoxyribose (), a foundational component of DNA. Unlike deoxyribose, which lacks a hydroxyl group at the 2'-position, this compound retains hydroxyls at both 2- and 4-positions, enabling distinct hydrogen-bonding capabilities . Ribose (), by contrast, features an additional hydroxyl group at the 2'-position, conferring greater hydrophilicity and RNA-specific functionality .
Synthesis and Chemical Reactivity
Synthetic Methodologies
Industrial and laboratory syntheses of (4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol often begin with carbohydrate precursors such as glucose or ribose. Key approaches include:
-
Enzymatic Modification: Biocatalytic reduction of ribose derivatives using dehydrogenases to achieve stereoselective hydroxymethylation.
-
Chemical Synthesis: Acid-catalyzed cyclization of linear pentose intermediates, followed by selective protection/deprotection of hydroxyl groups to control regiochemistry .
Functional Group Reactivity
The compound’s hydroxyl and hydroxymethyl groups participate in esterification, etherification, and glycosylation reactions. For example, the primary hydroxymethyl group at C5 can undergo phosphorylation to mimic nucleotide precursors, while the secondary hydroxyls at C2 and C4 serve as sites for glycosidic bond formation .
Biological Relevance and Metabolic Pathways
Role in Nucleic Acid Metabolism
As a deoxysugar derivative, (4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol is implicated in the biosynthesis of deoxyribonucleotides. Enzymes such as ribonucleotide reductase catalyze the reduction of ribonucleotides to deoxyribonucleotides, a process requiring sugar-phosphate backbone modifications akin to those observed in this compound .
Interactions with Biomolecules
Studies suggest that the compound acts as a substrate analog for glycosyltransferases and hydrolases, modulating enzymatic activity in vitro. Its ability to mimic transition states during glycosidic bond cleavage makes it a valuable tool for mechanistic enzymology .
Applications in Research and Industry
Pharmaceutical Development
The compound’s structural similarity to nucleic acid components underpins its utility in antiviral and anticancer drug design. For instance, derivatives incorporating fluorinated or azido substituents at the hydroxymethyl position exhibit enhanced bioavailability and target specificity.
Organic Synthesis
As a chiral building block, (4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol facilitates the stereoselective synthesis of complex natural products. Its rigid ring system and multiple functional groups enable concise routes to polyoxygenated terpenes and alkaloids .
Comparative Analysis of Monosaccharide Derivatives
Table 2: Structural and Functional Comparison
| Compound | Molecular Formula | Key Features | Biological Role |
|---|---|---|---|
| (4R,5S)-5-(Hydroxymethyl)oxolane-2,4-diol | Hydroxyls at C2/C4; hydroxymethyl at C5; (4R,5S) configuration | Nucleic acid precursor analog | |
| 2'-Deoxy-D-ribose | Lacks hydroxyl at C2'; essential for DNA backbone stability | DNA component | |
| D-Ribose | Hydroxyls at C2/C3/C4; central to RNA and ATP structures | RNA component, energy metabolism |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume